AZ Pfkfb3 26
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Overview
Description
AZ PFKFB3 26 is a potent and selective inhibitor of the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has an inhibitory concentration (IC50) of 23 nanomolar (nM) for PFKFB3, making it a highly effective inhibitor. It also inhibits PFKFB1 and PFKFB2 with IC50 values of 2.06 micromolar (μM) and 0.384 μM, respectively .
Preparation Methods
The synthetic route typically involves the use of pyrrolidinecarboxamide as a starting material, which is then modified through a series of reactions including nitration, reduction, and cyclization to form the final compound .
Industrial production methods for AZ PFKFB3 26 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AZ PFKFB3 26 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
AZ PFKFB3 26 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of PFKFB3 in various biochemical pathways.
Biology: It is used to investigate the metabolic processes in cells, particularly glycolysis and its regulation.
Medicine: It has potential therapeutic applications in cancer treatment, as PFKFB3 is often upregulated in cancer cells to support their high metabolic demands.
Industry: It may be used in the development of new drugs targeting metabolic pathways
Mechanism of Action
AZ PFKFB3 26 exerts its effects by inhibiting the activity of PFKFB3, a key enzyme in the regulation of glycolysis. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), which is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), one of the rate-limiting enzymes in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F-2,6-P2, thereby decreasing the activity of PFK-1 and ultimately reducing glycolysis .
Comparison with Similar Compounds
AZ PFKFB3 26 is unique in its high selectivity and potency for PFKFB3 compared to other similar compounds. Some similar compounds include:
PFK15: Another PFKFB3 inhibitor with a different chemical structure and lower potency.
3PO: A less selective PFKFB3 inhibitor that also targets other kinases.
PFKFB3-IN-1: A compound with similar selectivity but lower potency compared to this compound
Properties
IUPAC Name |
(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGWKBJXQNEJ-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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